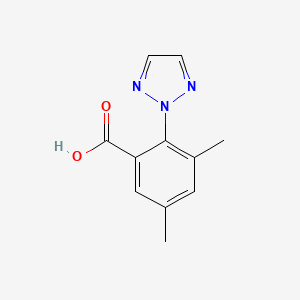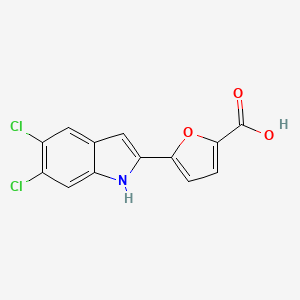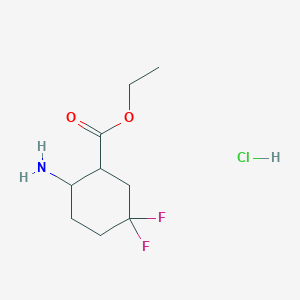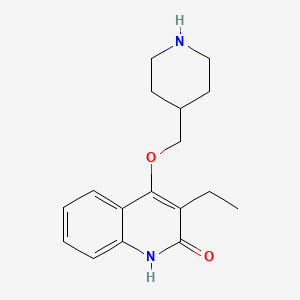
3,5-Dimethyl-2-(triazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-(triazol-2-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a triazole ring and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with triazole derivatives. One common method includes the use of 3,5-dimethylbenzonitrile as a precursor, which undergoes hydrolysis to form the desired benzoic acid derivative . The reaction conditions often involve hydrothermal synthesis, where the precursors are subjected to high temperatures and pressures in the presence of water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or alkylated triazole derivatives.
Scientific Research Applications
3,5-Dimethyl-2-(triazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential use in drug design and development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid involves its interaction with molecular targets through the triazole ring and benzoic acid moiety. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. The benzoic acid group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior in various environments .
Comparison with Similar Compounds
- 3,5-Dimethyl-4-(triazol-2-yl)benzoic acid
- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
- 3,5-Dimethyl-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness: 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid is unique due to the specific positioning of the triazole ring and the methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in coordination chemistry and materials science .
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3,5-dimethyl-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-8(2)10(9(6-7)11(15)16)14-12-3-4-13-14/h3-6H,1-2H3,(H,15,16) |
InChI Key |
DMEJASLLRMPZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)N2N=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)

![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)







![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)

